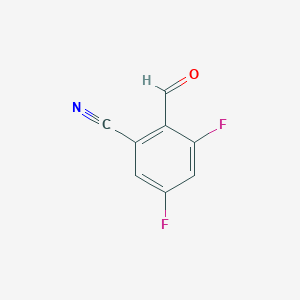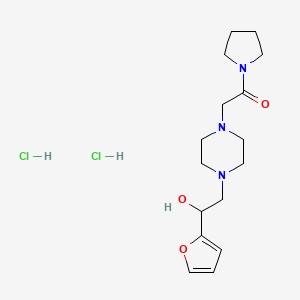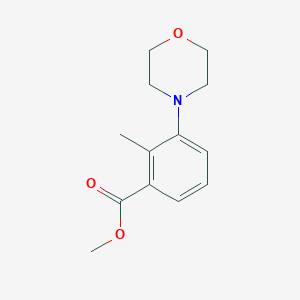![molecular formula C16H18FNO2 B2374844 N-[1-[(4-Fluorophenyl)-hydroxymethyl]cyclopentyl]but-2-ynamide CAS No. 2411201-33-5](/img/structure/B2374844.png)
N-[1-[(4-Fluorophenyl)-hydroxymethyl]cyclopentyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[(4-Fluorophenyl)-hydroxymethyl]cyclopentyl]but-2-ynamide is a chemical compound with the molecular formula C16H18FNO2 and a molecular weight of 275.323 g/mol. This compound is characterized by the presence of a fluorophenyl group, a hydroxymethyl group, and a cyclopentyl ring attached to a but-2-ynamide moiety.
Preparation Methods
The synthesis of N-[1-[(4-Fluorophenyl)-hydroxymethyl]cyclopentyl]but-2-ynamide typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through a series of reactions, including halogenation and substitution reactions.
Cyclopentyl Ring Formation: The cyclopentyl ring is then synthesized and functionalized with a hydroxymethyl group.
Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with the cyclopentyl ring and the but-2-ynamide moiety under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-[1-[(4-Fluorophenyl)-hydroxymethyl]cyclopentyl]but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group under specific conditions using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the alkyne moiety, using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include various oxidizing and reducing agents, catalysts, and solvents. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
N-[1-[(4-Fluorophenyl)-hydroxymethyl]cyclopentyl]but-2-ynamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism by which N-[1-[(4-Fluorophenyl)-hydroxymethyl]cyclopentyl]but-2-ynamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, the compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
N-[1-[(4-Fluorophenyl)-hydroxymethyl]cyclopentyl]but-2-ynamide can be compared with other similar compounds, such as:
- N-({1-[(4-fluorophenyl)methyl]-2-hydroxycyclopentyl}methyl)but-2-ynamide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share structural similarities, such as the presence of a fluorophenyl group and a cyclopentyl ring. this compound is unique due to its specific functional groups and the arrangement of its molecular structure, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-[(4-fluorophenyl)-hydroxymethyl]cyclopentyl]but-2-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c1-2-5-14(19)18-16(10-3-4-11-16)15(20)12-6-8-13(17)9-7-12/h6-9,15,20H,3-4,10-11H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYKVTFEDFCOKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1(CCCC1)C(C2=CC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2374765.png)





![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide](/img/structure/B2374774.png)

![Methyl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2374778.png)

![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(1-pyrrolidinyl)methanone](/img/structure/B2374780.png)
![3-[(3-Fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2374782.png)
![1-(4-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
